molecular formula C7H5BBrF3O2 B591538 (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid CAS No. 957034-38-7

(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B591538
CAS No.: 957034-38-7
M. Wt: 268.824
InChI Key: MMCSHRKBEOIKBX-UHFFFAOYSA-N
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Description

(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C7H5BBrF3O2. It is a valuable reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This compound is characterized by the presence of a boronic acid group, a bromine atom, and a trifluoromethyl group attached to a phenyl ring, making it a versatile intermediate in various chemical transformations .

Scientific Research Applications

(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Safety and Hazards

The compound is associated with certain hazards. It can cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety precautions include avoiding inhalation and ingestion, and washing skin immediately with copious amounts of water if contact occurs .

Future Directions

The future directions of this compound could involve its use in the synthesis of other compounds, given the reactivity of boronic acids. It could also be explored for potential biological activities, as some boronic acids have shown antimicrobial and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid typically involves the bromination of 3-(trifluoromethyl)phenylboronic acid. The reaction is carried out using liquid bromine as the brominating agent under controlled conditions to ensure regioselectivity and high yield . The reaction conditions often include the use of an inert solvent such as dichloromethane or toluene and a catalyst to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The boronic acid component can be recovered and reused after deprotection, making the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation.

    Boranes: Formed through reduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both a bromine atom and a trifluoromethyl group, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to participate in various reactions, including Suzuki-Miyaura coupling, oxidation, and reduction, highlights its importance in the field of chemistry.

Properties

IUPAC Name

[2-bromo-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrF3O2/c9-6-2-1-4(7(10,11)12)3-5(6)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCSHRKBEOIKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659362
Record name [2-Bromo-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957034-38-7
Record name [2-Bromo-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-(trifluoromethyl)benzeneboronic acid 96%
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